4-[(pyridin-2-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine

Catalog No.
S6758748
CAS No.
2640887-97-2
M.F
C15H21N3O2
M. Wt
275.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(pyridin-2-yl)methyl]-2-(pyrrolidine-1-carbonyl...

CAS Number

2640887-97-2

Product Name

4-[(pyridin-2-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine

IUPAC Name

[4-(pyridin-2-ylmethyl)morpholin-2-yl]-pyrrolidin-1-ylmethanone

Molecular Formula

C15H21N3O2

Molecular Weight

275.35 g/mol

InChI

InChI=1S/C15H21N3O2/c19-15(18-7-3-4-8-18)14-12-17(9-10-20-14)11-13-5-1-2-6-16-13/h1-2,5-6,14H,3-4,7-12H2

InChI Key

PCWDNJCJWHWNNF-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)C2CN(CCO2)CC3=CC=CC=N3

Canonical SMILES

C1CCN(C1)C(=O)C2CN(CCO2)CC3=CC=CC=N3

The compound 4-[(pyridin-2-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine is a heterocyclic organic molecule characterized by its unique structural features. It contains a morpholine ring, a pyridinyl group, and a pyrrolidine moiety, which contribute to its potential biological activity and chemical reactivity. The molecular formula for this compound is C16H24N4OC_{16}H_{24}N_4O, with a molecular weight of approximately 288.39 g/mol . The presence of multiple nitrogen atoms in its structure suggests possible interactions with biological targets, making it an interesting candidate for pharmaceutical research.

Due to the lack of specific research on this compound, no safety information is currently available. However, some general safety considerations can be made based on the presence of the pyridine ring. Pyridines can exhibit varying degrees of toxicity, flammability, and reactivity depending on the substitution pattern [].

The chemical reactivity of 4-[(pyridin-2-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine can be attributed to the functional groups present in its structure. The morpholine ring can undergo nucleophilic substitutions, while the pyridinyl and pyrrolidine groups may participate in various electrophilic aromatic substitution reactions. Additionally, the carbonyl group in the pyrrolidine can engage in condensation reactions, potentially leading to the formation of more complex molecules .

Preliminary studies indicate that compounds similar to 4-[(pyridin-2-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine exhibit various biological activities, including antitumor and antimicrobial properties. The presence of the pyridine and morpholine moieties is often linked to enhanced interaction with biological receptors, which could lead to therapeutic effects. Specific biological assays are necessary to evaluate the efficacy and safety of this compound in clinical applications .

Synthesis of 4-[(pyridin-2-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine can be achieved through several methods:

  • Condensation Reaction: The reaction between pyridin-2-carboxaldehyde and morpholine derivatives can yield the desired compound through a condensation mechanism.
  • Nucleophilic Substitution: Utilizing appropriate nucleophiles on electrophilic centers within the compound's structure can facilitate synthesis.
  • Multi-step Synthesis: A combination of reactions involving protection-deprotection strategies may be employed to selectively introduce various functional groups while maintaining the integrity of the core structure .

The potential applications of 4-[(pyridin-2-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine are vast, particularly in medicinal chemistry. Its unique structural attributes suggest it could serve as a lead compound for developing new pharmaceuticals targeting various diseases, including cancer and infectious diseases. Additionally, it may find applications in materials science due to its heterocyclic nature, which could impart desirable properties in polymer formulations .

Interaction studies are crucial for understanding how 4-[(pyridin-2-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine interacts with biological macromolecules such as proteins and nucleic acids. Techniques such as molecular docking simulations and surface plasmon resonance could be used to elucidate binding affinities and mechanisms of action. These studies will provide insights into its therapeutic potential and help refine its design for improved efficacy .

Several compounds share structural similarities with 4-[(pyridin-2-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine, including:

  • N-[4-(morpholin-2-yl)phenyl]pyrimidin-5-carboxamide
    • Contains a morpholine ring but lacks the pyridinyl group.
    • Exhibits different biological activities due to structural variations.
  • 3-chloro-N-[4-(morpholin-2-yl)phenyl]pyrimidin-4-amines
    • Features a chlorinated phenyl group instead of a pyridinyl moiety.
    • May have distinct pharmacological profiles.
  • N-[1-(5-bromopyridin-2-yl)-2,2,2-trifluoroethyl]-4-pyrrolidin-3-aniline
    • Incorporates a brominated pyridine and trifluoroethyl group.
    • Offers different reactivity patterns compared to the target compound.

Uniqueness

The uniqueness of 4-[(pyridin-2-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine lies in its specific combination of heterocycles and functional groups that may enhance its binding affinity to biological targets while providing distinct chemical reactivity not found in other similar compounds. This makes it a promising candidate for further research and development in drug discovery .

XLogP3

0.4

Hydrogen Bond Acceptor Count

4

Exact Mass

275.16337692 g/mol

Monoisotopic Mass

275.16337692 g/mol

Heavy Atom Count

20

Dates

Last modified: 11-23-2023

Explore Compound Types